3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-
Description
The compound 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- is a synthetic isoxazole derivative featuring a carboxamide backbone, an N-hydroxy substituent, and a 3-methoxyphenylthio-methyl group at the 5-position of the isoxazole ring. The unique structural features of this compound—specifically the thioether linkage and N-hydroxy group—suggest distinct physicochemical and biological properties compared to related analogs.
Properties
CAS No. |
823220-05-9 |
|---|---|
Molecular Formula |
C12H12N2O4S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
N-hydroxy-5-[(3-methoxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O4S/c1-17-8-3-2-4-10(5-8)19-7-9-6-11(14-18-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15) |
InChI Key |
YKRYKWLWSPOGOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SCC2=CC(=NO2)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-(((3-methoxyphenyl)thio)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Thioether Linkage: This step involves the reaction of a thiol with a suitable electrophile, such as a halomethyl compound.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-(((3-methoxyphenyl)thio)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the isoxazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological contexts:
Neurological Effects
Research indicates that derivatives of isoxazole carboxamides exhibit significant effects on the central nervous system (CNS). These compounds may:
- Potentiate anesthetic actions.
- Exhibit sedative and catatonic effects.
- Inhibit tremors and possess antiemetic properties .
Antiinflammatory Properties
Isoxazole derivatives have been explored for their anti-inflammatory effects. They may inhibit pathways involved in inflammatory responses, making them potential candidates for treating conditions like arthritis .
Anticancer Activity
Recent studies suggest that compounds with isoxazole structures can induce apoptosis in cancer cells. Their ability to interfere with cellular signaling pathways involved in tumor growth presents a valuable area for further investigation .
Case Studies
Several case studies highlight the effectiveness of 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- in various applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-5-(((3-methoxyphenyl)thio)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Analog: Isoxazolecarboxamides with Thiophene/Thioether Substituents
Compound 39m (N-[4-(Diethylamino)phenyl]-5-methyl-3-(thiophen-3-yl)isoxazole-4-carboxamide) :
- Key Features : Thiophene substituent at the 3-position, methyl group at the 5-position.
- Synthesis: Involves oxime formation, cyclization with ethyl 2-butenoate, and hydrolysis to the carboxylic acid.
- Properties : Melting point 125.1–128.3°C, yellow solid.
- Comparison : The thiophene group enhances aromatic interactions, while the absence of a thioether linkage reduces sulfur-mediated reactivity compared to the target compound.
Compound 63 (N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide) :
- Key Features : Halogen (Cl, F) and hydroxyl substituents on aromatic rings.
- Properties : Melting point 214–216°C (decomposes), off-white powder.
- Biological Activity: Potent mitochondrial inhibitor with IC50 values in the nanomolar range.
Thioether-Containing Analog: 4-(3-Methoxyphenylthio)quinazoline (Compound 7)
- Key Features : 3-Methoxyphenylthio group attached to a quinazoline core.
- Properties : White solid (50% yield), mp 80–82°C.
- Comparison: The quinazoline core differs from the isoxazole ring, but the 3-methoxyphenylthio group suggests similar electronic effects.
Isoxazolemethylthio Derivatives (Compound 25)
- Structure: 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide.
- Key Features : Isoxazolemethylthio linkage, nitro group for electron-withdrawing effects.
- Comparison : The nitro group enhances metabolic stability but may increase cytotoxicity. The benzamide moiety diverges from the carboxamide in the target compound.
Table 1: Comparative Analysis of Key Compounds
Biological Activity
3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- (CAS Number: 823220-05-9) is a compound belonging to the isoxazole family, characterized by its unique structure which includes a methoxyphenyl group and a thioether linkage. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
- Molecular Formula : C12H12N2O4S
- Molecular Weight : 280.3 g/mol
- Structure : Contains an isoxazole ring, a hydroxylamine moiety, and a thioether functional group.
The biological activity of 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biological pathways that can lead to significant therapeutic effects.
Enzyme Inhibition
Research indicates that derivatives of isoxazole compounds often exhibit enzyme inhibitory properties. For instance, studies have shown that certain isoxazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of isoxazole derivatives have been promising. For example, a study evaluated the cytotoxicity of various isoxazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). Results indicated that some derivatives had low IC50 values, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 2d | Hep3B | 23 |
| 2e | HeLa | 15.48 |
| 2a | MCF-7 | 39.80 |
Case Studies
- Cytotoxicity in Leukemia Cells : A study assessed the effects of isoxazole derivatives on human promyelocytic leukemia cells (HL-60). The results demonstrated that specific compounds induced apoptosis and cell cycle arrest by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1 .
- Antioxidant Activity : Some studies have also explored the antioxidant properties of isoxazole derivatives. For instance, certain compounds showed significant radical scavenging activity in DPPH assays, indicating their potential as therapeutic agents against oxidative stress-related diseases .
Toxicity Assessment
Toxicological evaluations are critical for understanding the safety profile of new compounds. Preliminary assessments suggest that while some derivatives exhibit cytotoxicity towards cancer cells, their toxicity towards normal cells needs further investigation to establish therapeutic windows.
Comparative Analysis with Similar Compounds
When compared to other isoxazole derivatives, 3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]- shows unique biological properties due to its specific substitution pattern on the isoxazole ring. This distinctiveness may confer advantages in selectivity towards biological targets while minimizing off-target effects.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Compound A | N-hydroxy group | Moderate cytotoxicity |
| Compound B | Thioether linkage | High AChE inhibition |
| 3-Isoxazolecarboxamide | Methoxyphenyl & thioether | Potent anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
